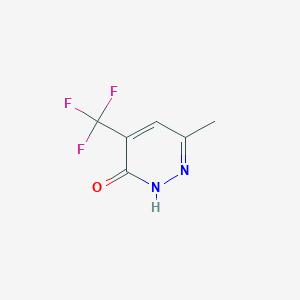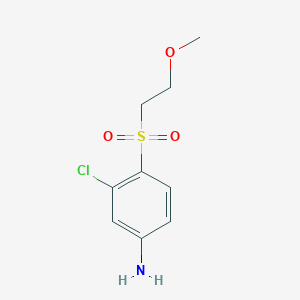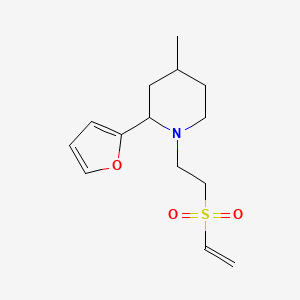
6-Methyl-4-(trifluoromethyl)-2,3-dihydropyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-4-(trifluoromethyl)-2,3-dihydropyridazin-3-one is a chemical compound belonging to the pyridazine class. Pyridazines are heterocyclic aromatic compounds characterized by a six-membered ring structure with two adjacent nitrogen atoms. These compounds have garnered interest due to their diverse pharmacological activities and their potential as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of polysubstituted pyridazinones, including compounds similar to 6-Methyl-4-(trifluoromethyl)-2,3-dihydropyridazin-3-one, can be achieved through sequential nucleophilic aromatic substitution reactions. For instance, the reaction of 4,5,6-trifluoropyridazin-3(2H)-one with nitrogen nucleophiles leads to a mixture of aminated products, demonstrating the flexibility of this scaffold in generating a variety of derivatives (Pattison, Sandford, Yufit, Howard, Christopher, & Miller, 2009).
Molecular Structure Analysis
The molecular structure of related pyridazinone derivatives can be characterized using techniques such as X-ray crystallography. For example, detailed structural analysis has been performed on 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]-triazin-8(7H)-one, showcasing the utility of these analyses in understanding the three-dimensional arrangements and interactions within these molecules (Hwang, Tu, Wang, & Lee, 2006).
Chemical Reactions and Properties
The chemical reactivity of pyridazinone derivatives varies significantly with substitution patterns. These compounds can undergo a range of reactions, including nucleophilic substitutions, enabling the synthesis of a wide array of polysubstituted pyridazinones. The presence of trifluoromethyl groups can significantly influence the electronic properties of the molecule, affecting its reactivity and interactions with various nucleophiles.
Physical Properties Analysis
The physical properties of 6-Methyl-4-(trifluoromethyl)-2,3-dihydropyridazin-3-one derivatives, such as solubility, melting point, and thermal stability, can be influenced by the nature of substituents on the pyridazinone ring. Detailed thermal analyses, including TGA/DTA, provide insights into the stability and decomposition patterns of these compounds, which are crucial for their storage and application (Daoui et al., 2021).
Aplicaciones Científicas De Investigación
Scaffold for Synthesis
6-Methyl-4-(trifluoromethyl)-2,3-dihydropyridazin-3-one and similar compounds have been utilized as scaffolds in the synthesis of various disubstituted and ring-fused pyridazinone systems. These compounds are instrumental in sequential nucleophilic aromatic substitution processes, useful in drug discovery. For instance, 4,5,6-trifluoropyridazin-3(2H)-one reacts with nitrogen nucleophiles to produce a mix of aminated products, leading to diverse polyfunctional systems (Pattison, Sandford, Yufit, Howard, Christopher, & Miller, 2009).
Synthesis of Trifluoromethylated Analogues
The compound is also pivotal in the synthesis of trifluoromethylated analogues of various acids, like 4,5-dihydroorotic acid. These synthesized products are important for studying intramolecular interactions and for potential pharmaceutical applications (Sukach et al., 2015).
Crystal Structure Analysis
Research has been conducted on the crystal structures and Hirshfeld surface analyses of derivatives of pyridazinone. These studies provide insights into the intermolecular interactions and structural features of these compounds, which are valuable for material science and chemistry (Dadou et al., 2019).
Antibacterial Properties
Some derivatives of pyridazinone have been synthesized and evaluated for their antibacterial properties. These studies are crucial for developing new antimicrobial agents and understanding the structure-activity relationship of these compounds (Sowmya et al., 2013).
Synthesis of Pyridazine Analogues
The compound and its derivatives play a significant role in the synthesis of various pyridazine analogues. These synthesized molecules are important in medicinal chemistry due to their significant pharmaceutical importance (Takahashi, Ogawa, & Inoue, 2006).
Propiedades
IUPAC Name |
3-methyl-5-(trifluoromethyl)-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O/c1-3-2-4(6(7,8)9)5(12)11-10-3/h2H,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLPLEWTVXFKICX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)C(=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-4-(trifluoromethyl)-2,3-dihydropyridazin-3-one | |
CAS RN |
560132-48-1 |
Source


|
| Record name | 6-methyl-4-(trifluoromethyl)-2,3-dihydropyridazin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-4-methyltetrahydro-1(2H)-pyrazinecarboxamide](/img/structure/B2492394.png)
![5-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2492396.png)
![N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2492397.png)
![[2-(Dimethylamino)ethyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B2492398.png)

![2-(1-(4-(4-acetylphenyl)piperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2492400.png)
![2-[(mesitylmethyl)thio]-6-propyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2492401.png)
![2-(3,4-dichlorophenyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2492402.png)
![6-[(4-Fluorophenyl)methyl]-3-[4-(trifluoromethoxy)phenyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2492403.png)

![1-{1-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2492407.png)
![N-(benzo[d]thiazol-5-yl)-3-(methylthio)benzamide](/img/structure/B2492409.png)
